molecular formula C18H17FN4S B11274968 7-(4-fluorophenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

7-(4-fluorophenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B11274968
M. Wt: 340.4 g/mol
InChI Key: MZZFKXXCMYBCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-FLUOROPHENYL)-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE is a heterocyclic compound that features an imidazo[2,1-c][1,2,4]triazole core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of 7-(4-FLUOROPHENYL)-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Chemical Reactions Analysis

7-(4-FLUOROPHENYL)-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-FLUOROPHENYL)-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar compounds include other imidazo[2,1-c][1,2,4]triazole derivatives, such as:

Properties

Molecular Formula

C18H17FN4S

Molecular Weight

340.4 g/mol

IUPAC Name

7-(4-fluorophenyl)-3-[(2-methylphenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C18H17FN4S/c1-13-4-2-3-5-14(13)12-24-18-21-20-17-22(10-11-23(17)18)16-8-6-15(19)7-9-16/h2-9H,10-12H2,1H3

InChI Key

MZZFKXXCMYBCKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.